1,2,4,5-Benzenetetrathiol

Übersicht

Beschreibung

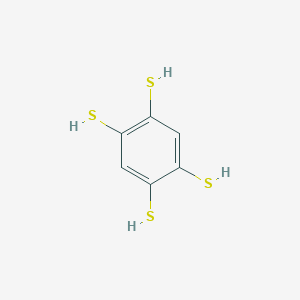

Benzene-1,2,4,5-tetrathiol is an organic compound with the molecular formula C6H6S4. It is characterized by the presence of four thiol groups (-SH) attached to a benzene ring at the 1, 2, 4, and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-tetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrafluorobenzene with thiol reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the substitution of fluorine atoms with thiol groups .

Industrial Production Methods: Industrial production of benzene-1,2,4,5-tetrathiol often involves large-scale chemical reactions using readily available precursors. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzene-1,2,4,5-tetrathiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydrosulfide.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

BTT serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows it to be used in the synthesis of various metal complexes and materials.

- Case Study : A study demonstrated the formation of nickel bis(dithiolene) coordination polymers using BTT. These polymers exhibited unique structural properties and potential applications in electronic devices .

Biology

In biological research, BTT is utilized for studying protein interactions and enzyme functions due to its thiol groups that can form disulfide bonds.

- Application : BTT can be employed to modify proteins for better understanding their functional mechanisms or for therapeutic purposes.

Medicine

Research is ongoing into the potential of BTT as a therapeutic agent. Its properties may allow it to act as an antioxidant or in drug delivery systems.

- Example : Studies are exploring its role in drug formulations where stability and reactivity are crucial .

Industry

BTT is used in the production of advanced materials such as conductive polymers and nanomaterials. Its ability to facilitate the synthesis of covalent organic frameworks (COFs) is particularly noteworthy.

- Industrial Use : BTT has been applied in creating COFs that show promise for applications in gas storage, catalysis, and energy storage due to their high porosity and stability .

Comparative Analysis of BTT with Similar Compounds

| Compound | Number of Thiol Groups | Primary Applications |

|---|---|---|

| 1,2,4,5-Benzenetetrathiol | 4 | Coordination chemistry, advanced materials |

| 1,2,3,4-Tetrahydroxybenzene | 4 | Biological studies |

| 1,2-Dithiolane | 2 | Organosilicon compounds |

| 1,2-Dithiolane derivatives | Varies | Catalysis and material science |

Case Study 1: Dithiine-Linked COFs

Research has shown that BTT can be used to synthesize dithiine-linked COFs which exhibit enhanced electrocatalytic performance for reactions such as oxygen reduction and hydrogen evolution due to their structural properties .

Case Study 2: Spectroelectrochemical Properties

Spectroelectrochemical studies have confirmed that BTT-based metal complexes exhibit chemical reversibility upon oxidation and reduction. This property is critical for applications in sensors and electrochemical devices .

Wirkmechanismus

The mechanism of action of benzene-1,2,4,5-tetrathiol involves its thiol groups, which can interact with various molecular targets. These interactions may include:

Binding to metal ions: The thiol groups can chelate metal ions, affecting their biological activity.

Redox reactions: The compound can participate in redox reactions, influencing cellular processes.

Protein interactions: Thiol groups can form disulfide bonds with cysteine residues in proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

- 1,2,3,4-Tetrahydroxybenzene

- 1,2,3,5-Tetrahydroxybenzene

- 1,2,4,5-Tetrahydroxybenzene

- 1,2,4,5-Tetrachlorobenzene

- 1,2,4,5-Tetrafluorobenzene

Comparison: Benzene-1,2,4,5-tetrathiol is unique due to its four thiol groups, which provide distinct chemical reactivity compared to hydroxyl or halogen-substituted benzenes. This uniqueness makes it valuable in applications requiring strong nucleophilic or redox properties .

Biologische Aktivität

1,2,4,5-Benzenetetrathiol (BTT) is a sulfur-rich organic compound that has garnered attention in various fields including materials science and biochemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of BTT, summarizing key research findings and case studies that highlight its potential applications.

Chemical Structure and Properties

This compound is characterized by its four thiol (-SH) groups attached to a benzene ring. This configuration allows for significant reactivity and interaction with various biological systems. The presence of sulfur atoms contributes to its ability to form stable complexes with metal ions, which is crucial for its biological functions.

Antimicrobial Properties

BTT has demonstrated notable antimicrobial activity against a variety of pathogens. In a study examining the efficacy of BTT against several bacterial strains, it was found that BTT exhibited significant inhibitory effects on:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicated that BTT was effective at low concentrations, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Cytotoxicity Studies

Research has also investigated the cytotoxic effects of BTT on cancer cell lines. A study reported that BTT induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for BTT was determined to be approximately 25 µM, highlighting its potency as a cytotoxic agent .

The mechanism through which BTT exerts its biological effects involves:

- Metal Chelation : BTT forms stable complexes with transition metals, which can disrupt cellular processes in microorganisms and cancer cells.

- Redox Activity : The thiol groups in BTT can participate in redox reactions, potentially leading to oxidative stress in target cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BTT was tested against several strains of bacteria and fungi. The results showed that BTT not only inhibited bacterial growth but also demonstrated fungicidal properties against Candida albicans. The zone of inhibition was measured using the disk diffusion method, revealing significant efficacy compared to standard antibiotics .

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 15 |

| Staphylococcus aureus | 18 | 10 |

| Pseudomonas aeruginosa | 15 | 20 |

| Candida albicans | 22 | 12 |

Case Study 2: Cancer Cell Cytotoxicity

A series of experiments were conducted to evaluate the cytotoxic effects of BTT on various cancer cell lines. The results indicated that BTT selectively induced apoptosis in MCF-7 cells while sparing normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| Normal Fibroblast | >100 |

Eigenschaften

IUPAC Name |

benzene-1,2,4,5-tetrathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507945 | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20133-21-5 | |

| Record name | 1,2,4,5-Benzenetetrathiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20133-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.